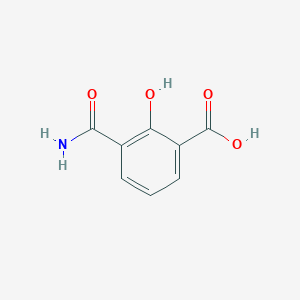
3-Carbamoyl-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-hydroxybenzoic acid typically involves the introduction of a carbamoyl group to the 2-hydroxybenzoic acid structure. One common method is the reaction of 2-hydroxybenzoic acid with urea under acidic conditions, which facilitates the formation of the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carbamoyl-2-ketobenzoic acid.
Reduction: Formation of 3-amino-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Carbamoyl-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
3-Carbamoyl-2-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid: Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic acid: Studied for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other hydroxybenzoic acids.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-carbamoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-2-1-3-5(6(4)10)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |
InChI Key |
AUWCTFSKERWNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






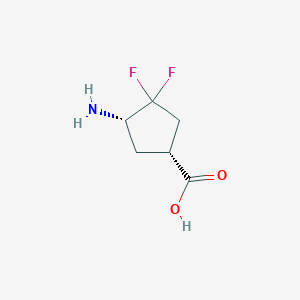
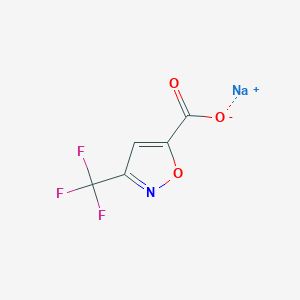
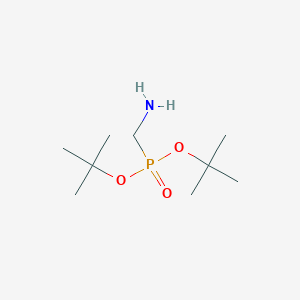

![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

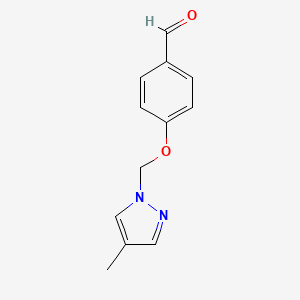

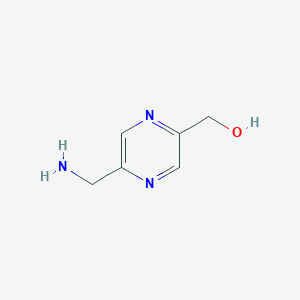
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
